

In-Depth Technical Guide: Palmitic Acid-d4

Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: Palmitic acid-d4-2

Cat. No.: B15554548

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This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Palmitic acid-d4. It is intended for researchers, scientists, and drug development professionals who utilize deuterated fatty acids in their work. This document outlines typical specifications found on a certificate of analysis, details the experimental protocols for purity determination, and illustrates relevant metabolic pathways and analytical workflows.

Certificate of Analysis: Data Summary

The certificate of analysis for a stable isotope-labeled compound like Palmitic acid-d4 provides critical information on its identity, purity, and isotopic enrichment. While specific values may vary between lots and suppliers, the following table summarizes the kind of quantitative data typically presented.

Parameter	Typical Specification	Method
Chemical Purity	≥98% [1]	Gas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Purity (D4)	≥99 atom % D	Mass Spectrometry (MS)
Deuterium Incorporation	≥99%	Nuclear Magnetic Resonance (NMR) Spectroscopy
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C ₁₆ H ₂₈ D ₄ O ₂	---
Molecular Weight	260.47 g/mol	---
CAS Number	75736-47-9	---
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO)	Visual Inspection

Experimental Protocols

The purity of Palmitic acid-d4 is most commonly assessed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This section details a typical protocol for this analysis.

Sample Preparation: Extraction and Derivatization

Accurate quantification and purity assessment of fatty acids by GC-MS requires their conversion to volatile esters, a process known as derivatization.

a. Lipid Extraction (if from a biological matrix):

For samples where Palmitic acid-d4 is part of a complex mixture, a lipid extraction is the first step. The Folch or Bligh and Dyer methods are commonly used.[\[2\]](#)

- **Folch Method:** This method uses a mixture of chloroform and methanol (2:1, v/v) to extract lipids from a sample.[\[2\]](#) Water or a salt solution is then added to achieve phase separation, with the lipids remaining in the lower chloroform layer.

- Bligh and Dyer Method: This technique is suitable for samples with high water content and uses a chloroform/methanol/water mixture.[2]

b. Derivatization to Fatty Acid Methyl Esters (FAMES):

To increase volatility for GC analysis, the carboxylic acid group of palmitic acid is esterified, most commonly to a methyl ester.

- Acid-Catalyzed Methylation: The dried lipid extract is treated with a reagent such as 2% sulfuric acid in methanol and heated.[3]
- Base-Catalyzed Methylation: Alternatively, a solution of methanolic potassium hydroxide (KOH) can be used for rapid transesterification.[2]

Following derivatization, the resulting FAMES are extracted into an organic solvent like hexane or iso-octane for injection into the GC-MS.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS separates the FAMES based on their boiling points and retention times, and the mass spectrometer provides identification and quantification.

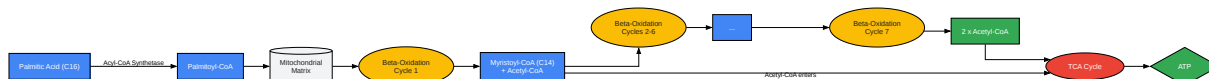
- Gas Chromatograph (GC) Conditions:
 - Column: A capillary column, such as a DB-23 or HP-5MS, is typically used for FAME analysis.[5]
 - Carrier Gas: Helium is a common carrier gas.[6][7]
 - Injection: A small volume (e.g., 1 μ L) of the FAMES solution is injected in splitless mode.[5][7]
 - Oven Temperature Program: A temperature gradient is employed to separate the different fatty acids. A typical program might start at a lower temperature (e.g., 70-100°C), ramp up to a higher temperature (e.g., 220-250°C), and hold for a period to ensure all compounds elute.[5][6][7]

- Mass Spectrometer (MS) Conditions:
 - Ionization: Electron Impact (EI) ionization is standard.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Data Acquisition: The instrument can be operated in full scan mode to identify all compounds present or in selected ion monitoring (SIM) mode for targeted quantification of specific ions, which offers higher sensitivity.[7]

Visualizations

Palmitic Acid Metabolism: Beta-Oxidation Pathway

The following diagram illustrates the catabolic pathway of beta-oxidation for palmitic acid, a key process for energy production.

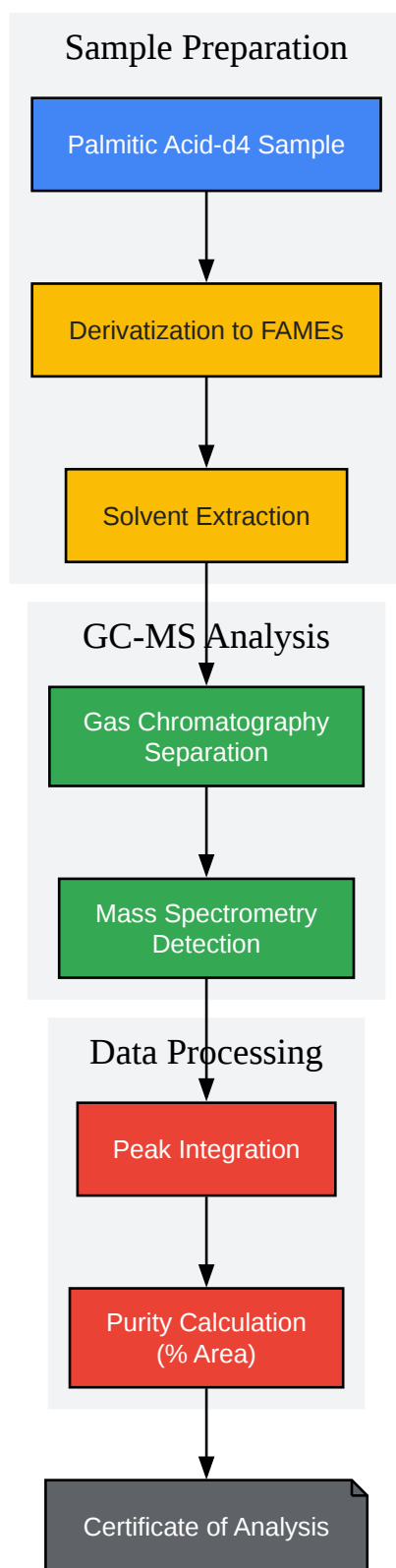


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Caption: Beta-oxidation pathway of palmitic acid in the mitochondria.

Experimental Workflow for Purity Assessment

The logical flow from sample to final purity data is depicted in the following diagram.



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